![molecular formula C11H7N5OS B12583361 {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring, connected via a sulfanyl group to an acetonitrile moiety
准备方法
合成路线和反应条件
{[5-(1H-苯并咪唑-6-基)-1,3,4-恶二唑-2-基]硫代}乙腈的合成通常涉及多步有机反应。一种常见的方法是从制备苯并咪唑核心开始,然后形成恶二唑环。最后一步是在受控条件下引入硫代基和乙腈部分。使用特定的试剂和催化剂来促进每一步,确保高产率和纯度。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。优化反应条件,如温度、压力和溶剂选择,对于最大限度地提高效率和降低成本至关重要。连续流动反应器和自动化合成平台通常用于实现一致的质量和可扩展性。
化学反应分析
反应类型
{[5-(1H-苯并咪唑-6-基)-1,3,4-恶二唑-2-基]硫代}乙腈可以进行各种化学反应,包括:
氧化: 硫代基可以被氧化形成亚砜或砜。
还原: 腈基可以被还原为伯胺。
取代: 苯并咪唑和恶二唑环可以参与亲电和亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用还原剂如氢化铝锂或催化氢化。
取代: 在适当条件下使用卤素、卤代烷和亲核试剂(例如,胺、硫醇)。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,硫代基的氧化会产生亚砜或砜,而腈基的还原会产生伯胺。
科学研究应用
{[5-(1H-苯并咪唑-6-基)-1,3,4-恶二唑-2-基]硫代}乙腈有几个科学研究应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医药: 探索其潜在的治疗效果,以及作为药物发现中的先导化合物。
工业: 用于开发先进材料,例如聚合物和纳米材料。
作用机制
{[5-(1H-苯并咪唑-6-基)-1,3,4-恶二唑-2-基]硫代}乙腈的作用机制涉及其与特定分子靶标的相互作用。苯并咪唑和恶二唑环可以与酶或受体结合,调节其活性。硫代基可能增强化合物的结合亲和力和特异性。所涉及的途径包括抑制酶活性或破坏细胞过程,从而导致所需的生物学效应。
相似化合物的比较
类似化合物
- {[5-(1H-苯并咪唑-6-基)-1,3,4-噻二唑-2-基]硫代}乙腈
- {[5-(1H-苯并咪唑-6-基)-1,3,4-恶二唑-2-基]甲基}乙腈
独特性
{[5-(1H-苯并咪唑-6-基)-1,3,4-恶二唑-2-基]硫代}乙腈的独特之处在于同时存在苯并咪唑和恶二唑环,赋予其独特的化学和生物学特性。硫代基增强了其反应性和形成多种衍生物的潜力,使其成为各种应用的多功能化合物。
属性
分子式 |
C11H7N5OS |
|---|---|
分子量 |
257.27 g/mol |
IUPAC 名称 |
2-[[5-(3H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H7N5OS/c12-3-4-18-11-16-15-10(17-11)7-1-2-8-9(5-7)14-6-13-8/h1-2,5-6H,4H2,(H,13,14) |
InChI 键 |
DHEIPMFNJBHDMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=NN=C(O3)SCC#N)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


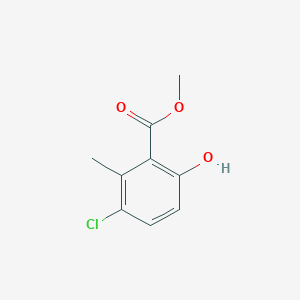
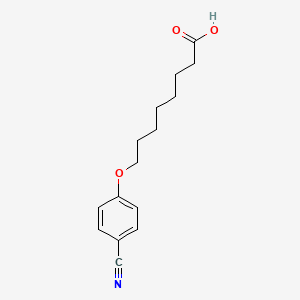
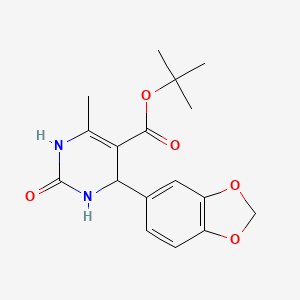

![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
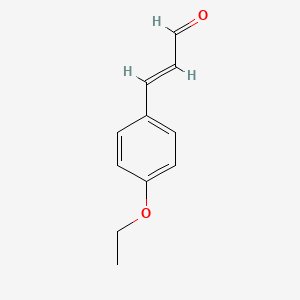
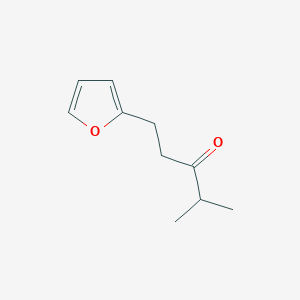
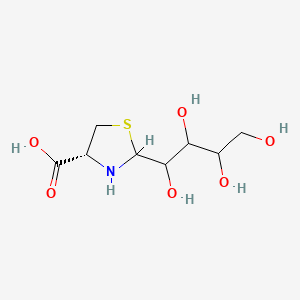

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
